(R,E)-TCO-PEG8-NHS Ester: A Technical Guide for Advanced Bioconjugation
(R,E)-TCO-PEG8-NHS Ester: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R,E)-TCO-PEG8-NHS ester, a high-performance, heterobifunctional crosslinker integral to modern bioconjugation strategies. It details the molecule's chemical properties, reaction kinetics, and established experimental protocols for its use in creating sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and PROTACs.
Core Principles and Chemical Attributes
(R,E)-TCO-PEG8-NHS ester is a precisely engineered molecule that leverages the principles of bioorthogonal chemistry. It consists of three distinct functional domains:
-
trans-Cyclooctene (TCO): This strained alkene is the bioorthogonal component, designed to participate in an inverse-electron-demand Diels-Alder (iEDDA) "click" reaction. It reacts with unparalleled speed and specificity with a tetrazine-functionalized partner molecule.[1][2] The axial stereoisomer of TCO exhibits markedly higher reactivity than its equatorial counterpart, making it highly efficient for bioconjugation.[3]
-
PEG8 Spacer: A hydrophilic eight-unit polyethylene (B3416737) glycol chain serves as a flexible spacer. This component is crucial for enhancing the aqueous solubility of the linker and the final conjugate, preventing aggregation, and reducing potential steric hindrance between the conjugated molecules.[1][4]
-
N-hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that forms stable, covalent amide bonds with primary amines (—NH₂), such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies.[1]
This molecular architecture enables a robust, two-step conjugation workflow: first, covalent attachment of the TCO group to a protein via the NHS ester, followed by the highly selective click reaction of the TCO-labeled protein with a tetrazine-modified molecule.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₅₄N₂O₁₄ | [5][6][7] |
| Molecular Weight | 690.78 g/mol | [5][6] |
| CAS Number | 2353409-95-5 | [5][6][7] |
| Appearance | Colorless to light yellow viscous liquid or solid powder | [5][6] |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform, and Acetonitrile.[1][2][7] Highly soluble in water (≥ 100 mg/mL).[5] | [1][2][5][7] |
| Storage | Store desiccated at -20°C, protected from light.[5][6][7] Stock solutions in anhydrous solvents can be stored at -80°C for up to 6 months.[5] | [5][6][7] |
| Purity | Typically ≥95% | [7] |
Reaction Parameters and Quantitative Data
The efficacy of (R,E)-TCO-PEG8-NHS ester is rooted in the distinct and controllable nature of its two sequential reactions. The key parameters for each are summarized below.
Table 2: NHS Ester Reaction Conditions for Protein Labeling
| Parameter | Recommended Condition | Critical Notes | Source(s) |
| Target Group | Primary Amines (e.g., Lysine ε-amino group) | Reacts specifically with unprotonated primary amines. | [1] |
| Reaction pH | 8.0 – 8.5 | This pH range offers the best compromise between amine reactivity and NHS ester stability. Below pH 7.5, the reaction is slow; above pH 8.5, hydrolysis of the ester predominates.[8] | [8][9] |
| Buffer System | Amine-free buffers (e.g., PBS, sodium bicarbonate, borate) | Buffers containing primary amines like Tris or glycine (B1666218) are incompatible as they compete for reaction with the NHS ester and must be removed.[1][10] | [1][10] |
| Molar Excess | 10- to 20-fold excess of ester to protein | This is a starting recommendation. The optimal ratio must be determined empirically to achieve the desired degree of labeling (DOL) without causing protein precipitation.[9][10] | [9][10] |
| Reaction Time | 30 – 60 minutes at Room Temperature | Alternatively, the reaction can be performed for 2 hours at 4°C to slow side reactions like hydrolysis.[10][11] | [10][11] |
| Quenching | Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM | This step is essential to consume any unreacted NHS ester and prevent non-specific labeling in downstream steps.[1][9][10] | [1][9][10] |
Table 3: TCO-Tetrazine iEDDA Click Reaction Conditions
| Parameter | Recommended Condition | Critical Notes | Source(s) |
| Kinetics | Extremely fast (Rate constant k > 800 M⁻¹s⁻¹) | This is one of the fastest bioorthogonal reactions available, enabling efficient ligation even at low reactant concentrations.[1] Rates can exceed 30,000 M⁻¹s⁻¹ with certain tetrazines.[12] | [1][12] |
| Reaction pH | 6.0 – 9.0 | The reaction proceeds efficiently under a wide range of physiologically relevant pH conditions. | [12] |
| Catalyst | None required | The reaction is catalyst-free, enhancing its biocompatibility. | [1][2] |
| Molar Ratio | 1.05–1.5 molar equivalents of tetrazine per TCO equivalent | A slight excess of the tetrazine component is often used to drive the reaction to completion and ensure all of the TCO-labeled biomolecule is consumed.[1] | [1] |
| Reaction Time | 30 minutes – 2 hours at Room Temperature | Due to the rapid kinetics, reactions are often complete in under an hour.[1][2][12] | [1][2][12] |
Detailed Experimental Protocols
The following protocols provide a framework for the successful use of (R,E)-TCO-PEG8-NHS ester in a typical bioconjugation workflow.
Protocol 1: TCO Labeling of an Antibody
This procedure details the initial modification of an antibody with the TCO functional group.
Materials Required:
-
Antibody (or other protein) in an amine-free buffer
-
(R,E)-TCO-PEG8-NHS ester
-
Anhydrous, high-purity DMSO or DMF
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0-8.5[1][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]
-
Spin desalting columns or dialysis cassettes for purification[9][10]
Methodology:
-
Antibody Preparation: If necessary, exchange the antibody into the amine-free Reaction Buffer using a spin desalting column.[10] Adjust the antibody concentration to 2-5 mg/mL.[9]
-
Reagent Preparation: Allow the vial of TCO-PEG8-NHS ester to equilibrate to room temperature before opening to prevent moisture contamination.[10] Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[1]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS ester stock solution to the antibody solution.[9] Gently mix. The final concentration of DMSO in the reaction should not exceed 10% to prevent antibody denaturation.[9]
-
Incubation: Incubate the mixture for 60 minutes at room temperature, protected from light.[9][10]
-
Quenching: Terminate the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.[1] Incubate for an additional 15-30 minutes.[9]
-
Purification: Remove unreacted TCO reagent and quencher by passing the reaction mixture through a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS pH 7.4).[9][10] The purified TCO-labeled antibody is now ready for the click reaction.
Protocol 2: Bioorthogonal TCO-Tetrazine Ligation
This procedure describes the "click" conjugation of the TCO-labeled antibody to a tetrazine-modified payload.
Materials Required:
-
Purified TCO-labeled antibody (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., drug, fluorophore)
-
Reaction Buffer: PBS, pH 7.4
Methodology:
-
Reactant Combination: In a suitable reaction vessel, combine the TCO-labeled antibody with the tetrazine-functionalized molecule. Use 1.05 to 1.5 molar equivalents of the tetrazine molecule relative to the TCO-antibody.[1]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.[1]
-
Purification (Optional): If necessary, the final antibody conjugate can be purified from excess tetrazine reagent and byproducts using size-exclusion chromatography (SEC).[1]
-
Storage: Store the final conjugate at 4°C for short-term use or aliquot and freeze for long-term storage according to the protein's stability profile.[1]
Diagrams of Workflows and Mechanisms
The following diagrams, generated using the Graphviz DOT language, illustrate the linker's structure, the experimental workflow, and a common application pathway.
Caption: Functional components of the TCO-PEG8-NHS ester linker.
Caption: Two-stage workflow for creating an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action for an ADC utilizing a cleavable linker.
References
- 1. interchim.fr [interchim.fr]
- 2. conju-probe.com [conju-probe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. TCO-PEG8-NHS ester, 2353409-95-5 | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
